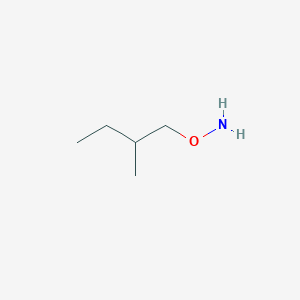

O-(2-Methylbutyl)hydroxylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(2-methylbutyl)hydroxylamine is an organic compound with the molecular formula C5H13NO. It is a hydroxylamine derivative where the hydroxylamine group is substituted with a 2-methylbutyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Wissenschaftliche Forschungsanwendungen

O-(2-methylbutyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: O-(2-methylbutyl)hydroxylamine is used in the production of specialty chemicals and intermediates for various industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O-(2-methylbutyl)hydroxylamine can be synthesized through the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method involves the use of tert-butyl N-hydroxycarbamate as a precursor, which undergoes O-alkylation to form the desired product.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: O-(2-methylbutyl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oximes and other nitrogen-containing derivatives.

Reduction: It can be reduced to form primary amines.

Substitution: O-(2-methylbutyl)hydroxylamine can participate in substitution reactions, particularly O-alkylation and O-arylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Palladium-catalyzed O-arylation reactions with aryl chlorides, bromides, and iodides are typical.

Major Products Formed:

Oxidation: Oximes and related nitrogen-containing compounds.

Reduction: Primary amines.

Substitution: O-arylhydroxylamines and other substituted hydroxylamines.

Wirkmechanismus

The mechanism of action of O-(2-methylbutyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic substitution reactions, forming new bonds with electrophilic centers. This reactivity is facilitated by the presence of the 2-methylbutyl group, which enhances the nucleophilicity of the hydroxylamine moiety .

Vergleich Mit ähnlichen Verbindungen

Hydroxylamine: The parent compound of O-(2-methylbutyl)hydroxylamine, known for its use in the synthesis of oximes and other nitrogen-containing compounds.

O-alkylhydroxylamines: Compounds where the hydroxylamine group is substituted with various alkyl groups.

O-arylhydroxylamines: Compounds where the hydroxylamine group is substituted with aryl groups.

Uniqueness: O-(2-methylbutyl)hydroxylamine is unique due to the presence of the 2-methylbutyl group, which imparts specific reactivity and steric properties. This makes it a valuable reagent in organic synthesis, particularly for the formation of sterically hindered nitrogen-containing compounds .

Biologische Aktivität

O-(2-Methylbutyl)hydroxylamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

O-(2-Methylbutyl)hydroxylamine belongs to the class of hydroxylamines, which are characterized by the presence of an -NH-OH functional group. The specific substitution of a 2-methylbutyl group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydroxylamine derivatives, including O-(2-methylbutyl)hydroxylamine. For instance, a study reported that hydroxylamine-based inhibitors exhibited significant activity against various cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR). The compound demonstrated an IC50 value of 7.2 nM against NSCLC cells harboring the L858R mutation, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| O-(2-Methylbutyl)hydroxylamine | NCI-H3255 (EGFR L858R) | 7.2 |

| Hydroxylamine derivative 1 | NCI-H3255 | 85 |

| Hydroxylamine derivative 2 | NCI-H3255 | 50 |

This table illustrates the comparative potency of O-(2-methylbutyl)hydroxylamine against specific cancer cell lines, showcasing its potential as a therapeutic agent.

The mechanisms through which O-(2-methylbutyl)hydroxylamine exerts its biological effects are still under investigation. However, it is hypothesized that:

- EGFR Inhibition : The compound may inhibit EGFR signaling pathways critical for tumor growth and survival, particularly in resistant cancer cell lines.

- Radical Scavenging : Hydroxylamines are known to act as radical scavengers, potentially protecting cells from oxidative stress . This property could contribute to both anticancer and antimicrobial activities.

Case Studies

- In Vivo Studies : In murine models, hydroxylamine derivatives have been shown to induce tumor regression in xenograft models of lung cancer. These findings suggest that such compounds could be developed into effective treatments for metastatic cancers .

- Toxicology Assessments : Toxicity studies indicate that certain hydroxylamines do not exhibit mutagenic or genotoxic potential in standard assays (e.g., AMES test), which is crucial for their development as safe therapeutic agents .

Eigenschaften

IUPAC Name |

O-(2-methylbutyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPUHEXDZBLVJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.